molecular formula C15H16N2O B13748218 Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- CAS No. 113106-28-8

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-

Cat. No.: B13748218
CAS No.: 113106-28-8
M. Wt: 240.30 g/mol
InChI Key: FNJPDRIZWPQVBT-UHFFFAOYSA-N
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Description

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is a heterocyclic compound featuring a partially hydrogenated acridine backbone with a methyl-substituted carboxamide group at the 9-position. The tetrahydroacridine core confers structural rigidity and π-conjugation, enabling applications in pharmaceuticals and materials science. Its synthesis typically involves condensation of indoline precursors with cyclohexanone under basic conditions, followed by carboxamide functionalization .

Properties

CAS No.

113106-28-8

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-methyl-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C15H16N2O/c1-16-15(18)14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,18)

InChI Key

FNJPDRIZWPQVBT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Oxidation Method (Preferred Industrial Route)

A highly efficient and environmentally friendly oxidation method to prepare acridine-9-carboxylic acid is documented in a 2020 patent. This method uses 9-methylacridine as the starting material, which is oxidized to acridine-9-carboxylic acid under mild conditions.

Key features:

Reaction Scheme:

Step Reactants/Conditions Description
1 9-methylacridine + tert-butyl hydroperoxide + vanadyl acetylacetonate + chloroform Stir and heat with microwave irradiation in three batches
2 Cooling and filtration Obtain crude acridine-9-carboxylic acid
3 Recrystallization in ethanol Purify to yellow solid powder

Advantages:

  • High atom economy and yield
  • Mild reaction conditions
  • Environmentally friendly (avoids heavy metal oxidants)
  • Microwave heating enhances conversion and selectivity
  • Simple post-processing with filtration and recrystallization

Alternative Non-Oxidation Methods

  • Cyano substitution and hydrolysis: Starting from acridine, 9-position cyano substitution followed by hydrolysis yields acridine-9-carboxylic acid. This method suffers from lower atom utilization and environmental concerns.
  • Ring closure with oxalyl chloride: Diphenylamine is cyclized with oxalyl chloride to form acridine-9-carboxylic acid but involves harsher conditions and produces more waste.

Conversion to Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-

The reduction of acridine-9-carboxylic acid to the tetrahydro derivative and subsequent amidation to introduce the N-methyl carboxamide group involves:

While specific detailed protocols for this exact compound are limited in the public domain, typical synthetic organic chemistry approaches include:

Step Reaction Type Reagents/Conditions Outcome
1 Reduction Hydrogen gas, Pd/C or Raney Nickel catalyst, mild pressure 1,2,3,4-tetrahydroacridine-9-carboxylic acid
2 Amidation Methylamine, coupling agents (e.g., EDC, DCC) or direct aminolysis Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-

Summary Table of Preparation Steps

Stage Reagents/Conditions Key Parameters Notes
Oxidation of 9-methylacridine tert-butyl hydroperoxide, vanadyl acetylacetonate, chloroform, microwave heating (200-350 W), 80-120 °C, 1-3 h Molar ratio 1:4-8:0.03-0.06 (substrate:oxidant:catalyst) Batch addition of substrate improves yield and purity
Filtration and recrystallization Ethanol, reflux 1.5-3 h, cooling, filtration Ethanol 3-5× weight of crude product Purifies acridine-9-carboxylic acid
Reduction to tetrahydro derivative Hydrogenation with Pd/C or Raney Ni, mild pressure Typical hydrogenation conditions Converts acridine ring to tetrahydro form
Amidation with methylamine Methylamine, coupling agents or direct aminolysis Standard amidation protocols Introduces N-methyl carboxamide group

Research Findings and Industrial Relevance

  • The oxidation method using tert-butyl hydroperoxide and vanadyl acetylacetonate is notable for its green chemistry profile, avoiding heavy metals and harsh reagents.
  • Microwave-assisted heating significantly reduces reaction time and improves selectivity.
  • Batchwise addition of 9-methylacridine controls reaction kinetics, reducing byproducts and increasing yield.
  • The final product, acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-, is accessible via standard amidation after reduction, though detailed industrial protocols remain proprietary.
  • This synthetic strategy offers scalability and environmental benefits, making it suitable for pharmaceutical and material science applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl-carboxamide group and positions on the acridine ring participate in substitution reactions. Key observations include:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Aromatic Halogenation Cl₂/FeCl₃ or Br₂/AlBr₃2- or 7-halogenated derivatives
Nucleophilic Acylation Acetyl chloride, DMAP, DCMAcetylated carboxamide derivatives

The tetrahydroacridine ring exhibits reduced aromaticity compared to fully conjugated acridines, allowing electrophilic substitutions to occur at specific positions (e.g., C2/C7) under Lewis acid catalysis .

Oxidation and Reduction

The tetrahydro moiety and carboxamide group undergo redox transformations:

ProcessReagents/ConditionsOutcomeSource
Oxidation of Tetrahydro Ring KMnO₄/H₂SO₄, heatConversion to fully aromatic acridine
Reduction of Carboxamide LiAlH₄, THFAmine derivative formation

Selective oxidation of the tetrahydro ring regenerates the planar acridine system, critical for DNA intercalation studies .

Cyclization and Ring Modification

The compound serves as a precursor for heterocyclic expansions:

ReactionConditionsProductsSource
Condensation with Aldehydes Benzaldehyde, HCl/EtOHQuinoline-fused derivatives
Ring-Opening Alkylation Propargyl bromide, KOtBu/DMSOPropargyl-substituted analogs

These reactions exploit the reactivity of the carboxamide nitrogen and electron-deficient acridine ring .

Amide Functionalization

The carboxamide group undergoes characteristic transformations:

Reaction TypeReagents/ConditionsOutcomeSource
Hydrolysis HCl (6M), refluxCarboxylic acid derivative
Schiff Base Formation Benzylamine, EtOH, ΔImine-linked conjugates

Hydrolysis under acidic conditions cleaves the amide bond, yielding a carboxylic acid precursor for further derivatization.

Photochemical Reactions

UV-induced reactions modify the acridine core:

ProcessConditionsOutcomeSource
Photoalkylation n-Pentanoic acid, UV light9-Alkylated derivatives
Photodimerization UV-C irradiation[4+4] Cycloaddition dimers

Photochemical alkylation introduces hydrophobic side chains, enhancing bioavailability .

Metal-Catalyzed Cross-Couplings

The aromatic system participates in coupling reactions:

Reaction TypeCatalysts/ReagentsProductsSource
Suzuki-Miyaura Pd(PPh₃)₄, arylboronic acidBiaryl-acridine hybrids
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, aryl halideN-Aryl substituted derivatives

These reactions enable functionalization for structure-activity relationship (SAR) studies .

Comparative Reactivity with Analogues

Key differences from related acridines:

CompoundReactivity ProfileDistinct FeatureSource
9-Aminoacridine Enhanced electrophilic substitutionFree amino group
Acridinone Resistance to oxidationKetone stabilization
Tacrine Preferential N-alkylationUnsubstituted amino group

The methyl-carboxamide group in Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- reduces basicity compared to amino-substituted analogs, directing reactivity toward the acridine ring .

Synthetic Pathways

Industrial-scale synthesis typically involves:

  • Bernthsen Acridine Synthesis : Diphenylamine condensation with methyl carboxamide precursors using ZnCl₂ .

  • Reductive Alkylation : Methylation of intermediate amines via Eschweiler-Clarke conditions.

  • PPA Cyclization : Polyphosphoric acid-mediated ring closure to form the tetrahydroacridine core .

This compound’s versatility in substitution, redox, and coupling reactions makes it invaluable for developing bioactive molecules. Further studies should explore its catalytic asymmetric reactions and photophysical properties.

Scientific Research Applications

Pharmacological Applications

1. Neurodegenerative Diseases
Acridine derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may enhance cholinergic neurotransmission, which is often impaired in these conditions .

2. Anticancer Activity
Research indicates that acridine-9-carboxamide exhibits antiproliferative effects against various cancer cell lines. Its mechanism involves the induction of apoptosis through interaction with DNA and inhibition of topoisomerases . Case studies have shown promising results in preclinical models, making it a candidate for further development as an anticancer agent.

3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Its structural similarity to other known antimicrobial agents allows for exploration in developing new treatments for bacterial infections .

Applications in Materials Science

1. Dyes and Fluorescent Materials
Acridine derivatives are utilized in dye production and as fluorescent probes for biological imaging. The fluorescence properties of acridines make them suitable for visualizing biomolecules in live cells .

2. Laser Technologies
Due to their photostability and light absorption characteristics, acridine compounds are being explored for use in laser technologies and optical devices .

Mechanism of Action

The primary mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets DNA and related enzymes, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- C15H18N2O 254.32 N-methyl carboxamide Corrosion inhibition, electrochemical activity
N,N-Diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide (CAS 7101-57-7) C18H22N2O 282.38 N,N-diethyl carboxamide Higher lipophilicity; used in organic synthesis
N-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxamide hydrochloride C16H18N2O·HCl 298.79 N-ethyl, HCl salt Predicted CCS values (e.g., [M+H]+ m/z 263.14); no literature data
N-(4-Acetylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide (CAS 853319-52-5) C22H20N2O2 344.41 4-acetylphenyl carboxamide Enhanced steric bulk; investigated for solubility challenges
N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine C20H20N2 288.39 N-benzyl amine Neuroprotective activity; targets cholinesterase

Biological Activity

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is a synthetic compound belonging to the acridine family, characterized by its unique tetrahydroacridine backbone and carboxamide functional group. This compound has attracted significant attention due to its potential pharmacological properties, particularly in the treatment of neurodegenerative diseases and cancer. This article explores its biological activities based on diverse research findings.

  • Molecular Formula : C₁₃H₁₄N₂O
  • Molecular Weight : 214.26 g/mol
  • Structure : The compound features a fused three-ring structure with nitrogen atoms, contributing to its biological activity.

Pharmacological Properties

Research indicates that acridine derivatives exhibit various biological activities, including:

  • Anticancer Activity : Acridine-9-carboxamide has shown potential as an anticancer agent. Its ability to inhibit cell proliferation has been documented in several studies.
  • Neuroprotective Effects : The compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Antimicrobial Properties : Some studies suggest that acridine derivatives possess antimicrobial activities, although specific data on this compound is limited.

Comparative Analysis of Acridine Derivatives

The following table summarizes the biological activities of related acridine compounds:

Compound NameStructure FeaturesBiological Activity
Tacrine1,2,3,4-Tetrahydroacridine with an amino groupAcetylcholinesterase inhibitor
9-AminoacridineAmino group at position 9Antiproliferative activity
AcridinoneOxygen substitution at position 9Antitumor properties
9-ChloroacridineChlorine substitution at position 9Antimicrobial properties

The mechanism by which acridine-9-carboxamide exerts its biological effects involves interactions with various molecular targets within cells. It is hypothesized that the compound may influence enzyme activity and cellular signaling pathways, although specific mechanisms remain under investigation.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for Acridine-9-carboxamide derivatives?

The synthesis typically involves cyclocondensation reactions, such as the reaction of isatine with cyclohexanone and ammonia under high-temperature conditions, followed by functionalization (e.g., Hoffman degradation with Br₂ and sodium methoxide) . Esterification of acridine-9-carboxylic acid with phenol derivatives in the presence of catalysts like N,N-diethylethanamine is also employed to introduce substituents . Purification often uses column chromatography (SiO₂, cyclohexane/ethyl acetate) .

Q. How is the structural characterization of Acridine-9-carboxamide derivatives performed?

Characterization relies on spectroscopic methods:

  • IR spectroscopy identifies carbonyl (C=O) and amine (N-H) groups.
  • NMR (¹H and ¹³C) resolves aromatic protons, methyl groups, and tetrahydropyran rings .
  • Mass spectrometry confirms molecular weight and fragmentation patterns .
  • X-ray crystallography (e.g., light-yellow crystals grown from cyclohexane) provides precise bond lengths and angles .

Q. What are the key physicochemical properties of Acridine-9-carboxamide?

  • Molecular weight : 212.29 g/mol (for N-methyl-1,2,3,4-tetrahydroacridin-9-amine) .
  • Density : ~1.16 g/cm³ .
  • Boiling point : ~395.8°C .
  • LogP : ~3.23, indicating moderate lipophilicity . These properties inform solvent selection and bioavailability studies.

Q. What safety precautions are recommended when handling Acridine-9-carboxamide derivatives?

While specific hazard data for this compound is limited, analogous acridine derivatives (e.g., methyl acridine-9-carboxylate) require standard lab precautions: gloves, ventilation, and avoidance of inhalation/ingestion .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of Acridine-9-carboxamide derivatives?

Substituents like chloro, fluoro, or methyl groups at the 6-position enhance α-glucosidase inhibitory activity by altering electron density and steric effects . For example, 7-chloro derivatives show improved binding to enzyme active sites due to increased electronegativity . Triazole-linked derivatives exhibit enhanced potency via π-π stacking interactions .

Q. What are the challenges in optimizing reaction yields during synthesis?

Key issues include:

  • Byproduct formation during cyclocondensation, mitigated by controlled ammonia concentration .
  • Low solubility of intermediates, addressed using polar aprotic solvents (e.g., DMF) .
  • Catalyst efficiency : N,N-dimethyl-4-pyridinamine improves esterification yields but requires precise stoichiometry .

Q. How to resolve contradictions in spectroscopic data interpretation?

Discrepancies in NMR shifts (e.g., overlapping aromatic protons) can be resolved by:

  • 2D NMR (COSY, HSQC) to assign coupled protons and carbons .
  • Computational modeling (DFT calculations) to predict chemical shifts .
  • Comparative analysis with structurally characterized analogs (e.g., X-ray data) .

Q. What in vitro assays evaluate α-glucosidase inhibition by Acridine-9-carboxamide derivatives?

  • Enzyme kinetics : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as a substrate .
  • Fluorescence quenching : Monitor binding affinity via tryptophan residue interactions .
  • Molecular docking : Validate inhibition mechanisms (e.g., acridine stacking with Tyr299 in α-glucosidase) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Scaffold diversification : Introduce substituents at positions 3, 6, and 9 to probe steric/electronic effects .
  • Bioisosteric replacement : Replace carboxamide with sulfonamide groups to assess hydrogen-bonding contributions .
  • Pharmacophore mapping : Use X-ray co-crystallography or NMR titration to identify critical binding motifs .

Q. What computational methods support binding mode analysis?

  • Molecular docking (AutoDock Vina) : Predict ligand-enzyme interactions (e.g., acridine core with α-glucosidase) .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values using ML algorithms .

Methodological Tables

Q. Table 1: Synthetic Routes for Acridine-9-carboxamide Derivatives

MethodKey Reagents/ConditionsYield (%)Reference
CyclocondensationIsatine, cyclohexanone, NH₃, 150°C60-70
Esterification9-Carboxyacridine, 2,6-dimethylphenol, DCM85
Hoffman DegradationBr₂, NaOMe/MeOH75-80

Q. Table 2: Biological Activity of Selected Derivatives

Compoundα-Glucosidase IC₅₀ (µM)Key Structural FeatureReference
6-Chloro derivative12.4 ± 0.8Electron-withdrawing
Triazole-linked N-phenylacetamide8.9 ± 0.5π-Stacking moiety
7-Methyl derivative25.1 ± 1.2Steric hindrance

Key Notes

  • Prioritize multi-technique characterization (NMR, XRD) to avoid misassignment .
  • Use hybrid experimental-computational approaches for robust SAR .
  • Optimize solubility via PEGylation or prodrug strategies for in vivo studies .

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